![molecular formula C20H33ClO3 B13769025 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene CAS No. 66028-01-1](/img/structure/B13769025.png)
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene is an organic compound that belongs to the class of phenylpropanes. This compound is characterized by the presence of a benzene ring substituted with an octyl group and a chain of three ethoxy groups, one of which is chlorinated. It is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene involves multiple steps:
Synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethanol: This intermediate is prepared by reacting ethanol with 2-chloroethanol to form 2-chloroethoxyethanol, which is then further reacted with ethanol to produce 2-[2-(2-chloroethoxy)ethoxy]ethanol.
Formation of the Final Compound: The intermediate 2-[2-(2-Chloroethoxy)ethoxy]ethanol is then reacted with 4-octylbenzene under specific conditions to form the final product.
Análisis De Reacciones Químicas
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the ethoxy chains.
Aplicaciones Científicas De Investigación
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxy chains and the octyl group contribute to its hydrophobic and hydrophilic properties, allowing it to interact with various biological membranes and proteins .
Comparación Con Compuestos Similares
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene can be compared with similar compounds such as:
Diethylene Glycol Bis (2-Chloroethyl) Ether: This compound has similar ethoxy chains but lacks the octyl group, making it less hydrophobic.
Triethylene Glycol Monochlorohydrin: This compound has a similar structure but with fewer ethoxy groups, affecting its solubility and reactivity.
1,2-Bis(2-chloroethoxy)ethane: This compound has two chloroethoxy groups but lacks the benzene ring and octyl group, resulting in different chemical properties.
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
Número CAS |
66028-01-1 |
|---|---|
Fórmula molecular |
C20H33ClO3 |
Peso molecular |
356.9 g/mol |
Nombre IUPAC |
1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-4-octylbenzene |
InChI |
InChI=1S/C20H33ClO3/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)24-18-17-23-16-15-22-14-13-21/h9-12H,2-8,13-18H2,1H3 |
Clave InChI |
FKZRSAZGVZJHSV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



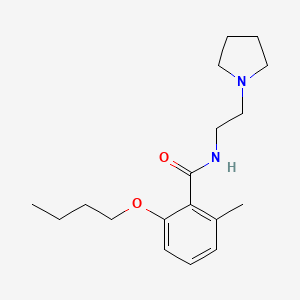
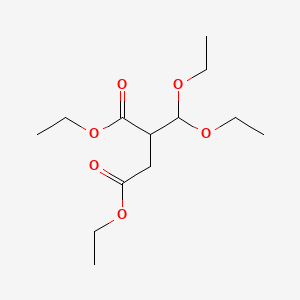
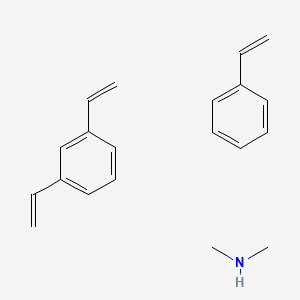
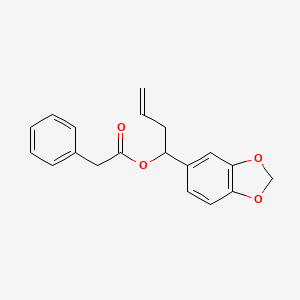
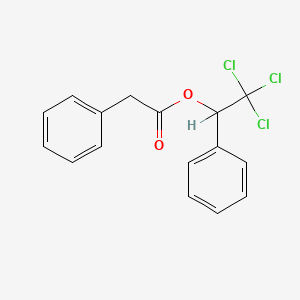
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)


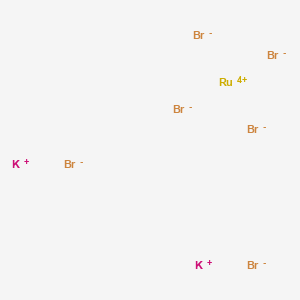
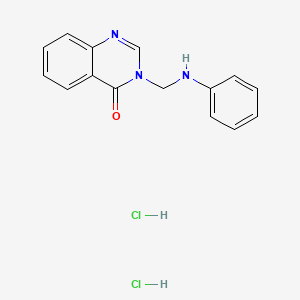
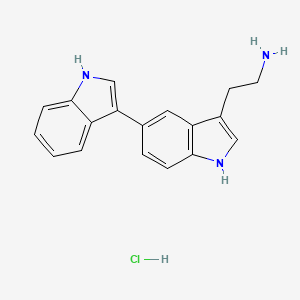
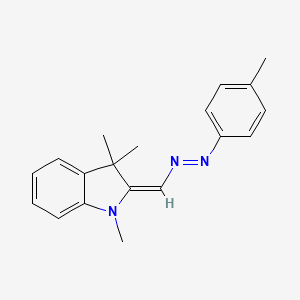
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
